4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 421576-71-8
Cat. No.: VC4667562
Molecular Formula: C20H20BrN3O4
Molecular Weight: 446.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421576-71-8 |
|---|---|
| Molecular Formula | C20H20BrN3O4 |
| Molecular Weight | 446.301 |
| IUPAC Name | 4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H20BrN3O4/c1-11-17(18(24-20(26)22-11)13-6-4-5-7-14(13)21)19(25)23-15-9-8-12(27-2)10-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | LLJJFFZENNXCIK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Synthesis and Preparation
The synthesis of tetrahydropyrimidine derivatives typically involves condensation reactions between appropriate amines and carbonyl compounds. For compounds like 4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the synthesis might involve reacting a 2-bromophenylamine with a 2,4-dimethoxyphenylamine derivative in the presence of a suitable carbonyl compound to form the tetrahydropyrimidine ring.
Biological Activity
Tetrahydropyrimidine derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties. While specific data on 4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not available, similar compounds have shown promising results in various biological assays .
Data Tables
Given the lack of specific data on 4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, we can consider a similar compound for illustrative purposes:
| Property | Value |
|---|---|
| Molecular Formula | C20H20BrN3O4 |
| Molecular Weight | Approximately 446 g/mol |
| CAS Number | Not specified for this compound |
| Synonyms | Not available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume